molecular formula C8H12O B8135348 1-Methylbicyclo[4.1.0]heptan-3-one

1-Methylbicyclo[4.1.0]heptan-3-one

Cat. No.: B8135348
M. Wt: 124.18 g/mol
InChI Key: UAUPTAVQQXHYHZ-UHFFFAOYSA-N
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Description

1-Methylbicyclo[4.1.0]heptan-3-one is a cyclic ketone compound belonging to the norcamphor family. It is characterized by its bicyclic structure, consisting of a seven-membered ring fused with a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[4.1.0]heptan-3-one can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be prepared by the reaction of 1-methylcyclohexene with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form the corresponding epoxide, which is then subjected to ring-opening and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like dioxiranes, leading to the formation of oxygenated products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts, resulting in the formation of reduced bicyclic compounds.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products:

    Oxidation Products: Oxygenated derivatives such as alcohols and ketones.

    Reduction Products: Reduced bicyclic hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methylbicyclo[4.1.0]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methylbicyclo[4.1.0]heptan-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes C-H bond activation, leading to the formation of cationic intermediates that facilitate the reaction . These intermediates are stabilized by hyperconjugative interactions with the cyclopropane ring, which enhances the reactivity of the compound .

Comparison with Similar Compounds

1-Methylbicyclo[4.1.0]heptan-3-one can be compared with other similar compounds, such as:

    1-Methylbicyclo[4.1.0]heptan-2-one: Another bicyclic ketone with a similar structure but differing in the position of the carbonyl group.

    6-Methylbicyclo[4.1.0]heptan-2-one: A compound with a methyl group at a different position, affecting its reactivity and applications.

    2-Methylbicyclo[4.1.0]heptan-2-ol: A hydroxylated derivative with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methylbicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-4-6(8)2-3-7(9)5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUPTAVQQXHYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylbicyclo[4.1.0]heptan-3-one
Reactant of Route 2
1-Methylbicyclo[4.1.0]heptan-3-one
Reactant of Route 3
1-Methylbicyclo[4.1.0]heptan-3-one
Reactant of Route 4
1-Methylbicyclo[4.1.0]heptan-3-one
Reactant of Route 5
1-Methylbicyclo[4.1.0]heptan-3-one
Reactant of Route 6
1-Methylbicyclo[4.1.0]heptan-3-one

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